3-Oxa-8-azabicyclo[4.2.0]octane hydrochloride
Description
Properties
Molecular Formula |
C6H12ClNO |
|---|---|
Molecular Weight |
149.62 g/mol |
IUPAC Name |
3-oxa-8-azabicyclo[4.2.0]octane;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c1-2-8-4-6-5(1)3-7-6;/h5-7H,1-4H2;1H |
InChI Key |
SOEAGYFMZBQZKN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2C1CN2.Cl |
Origin of Product |
United States |
Preparation Methods
Bicyclic Framework and Functional Group Integration
The 3-Oxa-8-azabicyclo[4.2.0]octane system comprises a seven-membered bicyclic structure with bridgehead nitrogen and oxygen atoms. The [4.2.0] bicyclo notation indicates a fused bicyclic system where two rings share two adjacent atoms, creating significant steric strain. Integrating the oxygen heteroatom at the 3-position necessitates precise regioselective cyclization strategies to avoid competing ring formations. Comparative analysis of 8-azabicyclo[3.2.1]octane derivatives reveals that steric hindrance and electronic effects dictate reaction pathways, particularly in nucleophilic substitution and reduction steps.
Hydrochloride Salt Formation
Methodological Frameworks for Bicyclic Synthesis
Cyanohydrin Formation and Dehydration
A recurrent strategy in the synthesis of azabicyclo derivatives involves cyanohydrin intermediates, as demonstrated in the preparation of 3-cyano-8-substituted-8-azabicyclo[3.2.1]octanes. For the target compound, a hypothetical pathway could involve:
-
Knoevenagel Condensation : Reacting a ketone precursor with cyanide to form a cyanohydrin.
-
Acid-Catalyzed Dehydration : Eliminating water to generate an α,β-unsaturated nitrile, followed by cyclization.
In Example 11, sodium cyanide and hydrochloric acid were used to synthesize 3-cyano-3-hydroxy-8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octane. Adapting this, a ketone precursor for 3-Oxa-8-azabicyclo[4.2.0]octane could undergo similar cyanide addition, with subsequent dehydration using POCl₃ or thionyl chloride.
Table 1: Representative Reaction Conditions for Cyanohydrin Synthesis
| Parameter | Example 11 | Proposed Adaptation |
|---|---|---|
| Solvent | Butyl acetate | Dichloromethane |
| Temperature | 0°C → ambient | 0°C → 40°C |
| Cyanide Source | NaCN (21.7 mmol) | KCN (equimolar) |
| Acid | 5M HCl | 6M HCl |
| Yield | 35% | N/A (Theoretical) |
Catalytic Hydrogenation and Ring Closure
Hydrogenation of Unsaturated Intermediates
Catalytic hydrogenation is pivotal for reducing double bonds in bicyclic precursors. Example 21 describes the hydrogenation of 3-cyano-8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]oct-2-ene using palladium on carbon under H₂ at ambient conditions. For the target oxabicyclo compound, a similar approach could reduce an exocyclic alkene formed during cyclization. Critical parameters include:
Acid-Mediated Cyclization
Phosphorous oxychloride (POCl₃) and pyridine are effective for dehydrating hydroxyl intermediates to form cyclic ethers. In Example 17, POCl₃ facilitated the elimination of water from 3-cyano-3-hydroxy-8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octane, yielding an unsaturated nitrile. For the oxabicyclo target, this method could be adapted to form the ether linkage via intramolecular nucleophilic attack, with POCl₃ activating the hydroxyl group as a leaving group.
Purification and Isolation Techniques
pH-Dependent Liquid-Liquid Extraction
The patent emphasizes pH adjustment for isolating intermediates and final products. In Example 1, reducing the pH to 3 with HCl precipitated the product, while Example 11 used pH 5.5 for phase separation. For the hydrochloride salt, final isolation would involve saturating the aqueous layer with HCl, followed by filtration or rotary evaporation.
Analytical Characterization
Chemical Reactions Analysis
Reactions with Acylating Agents
The secondary amine group undergoes acylation under basic conditions. Reaction with acyl chlorides (e.g., acetyl chloride, benzoyl chloride) produces tertiary amides:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetyl chloride | K₂CO₃, CH₂Cl₂, 0–25°C | N-Acetyl derivative | 72–85% |
| Benzoyl chloride | Et₃N, THF, reflux | N-Benzoylated bicyclic amide | 68% |
These reactions retain the bicyclic core while introducing lipophilic groups, enhancing bioavailability for drug candidates.
Ring-Opening Reactions
The oxygen-containing ring undergoes acid-catalyzed cleavage. For example, treatment with concentrated HCl at 80°C produces γ-amino alcohols:
This reaction is leveraged to synthesize linear intermediates for polymer chemistry .
Nucleophilic Substitution
The hydrochloride salt’s nitrogen participates in SN2 reactions with alkyl halides (e.g., methyl iodide):
| Substrate | Reagent | Conditions | Product |
|---|---|---|---|
| Methyl iodide | NaH, DMF | 25°C, 12 hrs | N-Methylated derivative |
Quaternary ammonium salts formed via this pathway exhibit enhanced solubility and ionic character .
Oxidation and Reduction
Selective oxidation of the nitrogen or oxygen centers is achievable:
-
Oxidation : Using KMnO₄/H₂SO₄ oxidizes the amine to a nitro group, forming 3-oxa-8-nitrosobicyclo[4.2.0]octane.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces imine intermediates to secondary amines.
Cycloaddition Reactions
While not directly documented for this compound, analogous bicyclic amines participate in [3+2] cycloadditions with nitrile oxides under microwave irradiation . Such reactions could expand the scaffold’s complexity:
Pharmaceutical Derivatization
The compound serves as a precursor for orexin receptor antagonists. Key modifications include:
-
Sulfonylation : Reaction with sulfonyl chlorides (e.g., tosyl chloride) to block amine reactivity.
-
Mannich Reactions : Forming tertiary amines with formaldehyde and secondary amines .
Stability and Side Reactions
Scientific Research Applications
Pharmaceutical Development
3-Oxa-8-azabicyclo[4.2.0]octane hydrochloride derivatives have been explored as potential pharmaceutical agents, particularly as orexin receptor antagonists. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. Compounds derived from this bicyclic structure have shown promise in treating sleep disorders, stress-related syndromes, and addiction by modulating orexin signaling pathways .
The compound has been studied for its interaction with various biological targets, including enzymes and receptors involved in inflammatory responses. For example, it has been identified as a potential inhibitor of the cysteine hydrolase N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in managing inflammation . This inhibition preserves endogenous palmitoylethanolamide, enhancing its anti-inflammatory effects.
Table 2: Biological Activities of 3-Oxa-8-azabicyclo[4.2.0]octane Hydrochloride
| Activity | Target | Reference |
|---|---|---|
| Orexin receptor antagonism | Orexin A/B receptors | |
| NAAA inhibition | Cysteine hydrolase | |
| Anti-inflammatory effects | Endogenous palmitoylethanolamide |
Case Study 1: Synthesis of Derivatives
Research has demonstrated the synthesis of various derivatives of 3-Oxa-8-azabicyclo[4.2.0]octane hydrochloride through enantioselective methods. These derivatives have been evaluated for their pharmacological properties, revealing a range of activities that support their potential use in therapeutic applications .
Case Study 2: Orexin Receptor Antagonism
A study focusing on the orexin receptor antagonists derived from this compound highlighted their efficacy in preclinical models of sleep disorders. The results indicated significant improvements in sleep quality and a reduction in wakefulness during the night, showcasing the therapeutic potential of these compounds .
Mechanism of Action
The mechanism of action of 3-Oxa-8-azabicyclo[4.2.0]octane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological molecules, potentially modulating their activity. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclo[4.2.0] Systems
5-Thia-1-azabicyclo[4.2.0]octane (Cephalosporin Core)
- Structure : Contains sulfur (thia) at position 5 and nitrogen (aza) at position 1 in a [4.2.0] system.
- Pharmacological Role : Core structure of cephalosporin antibiotics, which inhibit bacterial cell wall synthesis .
- Key Differences :
- Heteroatom positions (S vs. O) and substitution patterns alter electronic properties and biological targets.
- 3-Oxa-8-azabicyclo[4.2.0]octane lacks the β-lactam ring critical for cephalosporin activity.
(1R,6S)-3-Methyl-3,8-diazabicyclo[4.2.0]octane Dihydrochloride
- Structure : Features two nitrogen atoms (3,8-diaza) and a methyl substituent.
- Comparison : The additional nitrogen and methyl group increase polarity and steric hindrance compared to the oxa-aza analog.
Bicyclo[3.2.1] Systems
3-Oxa-8-azabicyclo[3.2.1]octane Hydrochloride
- Structure : Oxygen at position 3, nitrogen at position 8 in a [3.2.1] system (CAS 904316-92-3) .
- Synthesis : Prepared via substitution reactions, e.g., coupling with pyrimidine derivatives in PI3K inhibitors .
- Pharmacological Use :
8-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride
Bicyclo[2.2.1] Systems
2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride
- Structure : Smaller [2.2.1] ring with oxygen and nitrogen at positions 2 and 4.
Structural and Functional Analysis Table
Key Research Findings
- Ring Strain and Bioactivity : [3.2.1] systems (e.g., 3-oxa-8-azabicyclo[3.2.1]octane) are more prevalent in drug discovery due to favorable balance of ring strain and stability, enabling potent target engagement .
- Synthetic Accessibility : [4.2.0] systems (e.g., cephalosporins) require complex biosynthesis, whereas [3.2.1] analogs are synthesized via modular cyclization and substitution .
Biological Activity
3-Oxa-8-azabicyclo[4.2.0]octane hydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of azabicyclic structures, which are known for their diverse pharmacological properties, including interactions with various receptors and enzymes.
- Molecular Formula : C6H12ClNO
- Molecular Weight : 149.62 g/mol
- CAS Number : 54745-74-3
- IUPAC Name : 8-Oxa-3-azabicyclo[4.2.0]octane hydrochloride
Biological Activity
The biological activity of 3-Oxa-8-azabicyclo[4.2.0]octane hydrochloride is primarily linked to its interaction with neuronal nicotinic acetylcholine receptors (nAChRs) and other related targets.
Neuronal Nicotinic Acetylcholine Receptors (nAChRs)
Research has indicated that compounds based on the bicyclic structure of 3-Oxa-8-azabicyclo[4.2.0]octane exhibit significant affinity for nAChRs, particularly the high-affinity α4β2 subtype. These interactions are crucial for their potential use in treating conditions such as pain and neurodegenerative diseases.
- Affinity and Efficacy :
- Analgesic Properties :
Structure-Activity Relationship (SAR)
The biological activity of 3-Oxa-8-azabicyclo[4.2.0]octane hydrochloride can be significantly influenced by structural modifications:
- Substituents : Variations in substituents on the bicyclic core can enhance or diminish receptor affinity and agonist activity.
- Bridging Atoms : The introduction of different bridging atoms (e.g., oxygen or nitrogen) alters lipophilicity and may affect blood-brain barrier penetration and overall bioavailability .
Case Study 1: Pain Management
In a study evaluating the analgesic effects of various nAChR ligands, compounds based on the 3-Oxa-8-azabicyclo[4.2.0]octane structure exhibited significant pain relief in rodent models, outperforming traditional analgesics in some cases .
Case Study 2: Neuroprotection
Another investigation focused on neuroprotective effects demonstrated that certain derivatives could mitigate neuroinflammation and promote neuronal survival in vitro, suggesting potential applications in neurodegenerative disorders .
Data Tables
| Compound | IC50 (nM) | Receptor Target | Analgesic Efficacy |
|---|---|---|---|
| Compound A | 0.042 | α4β2 nAChR | High |
| Compound B | 0.065 | α4β2 nAChR | Moderate |
| Compound C | 0.090 | α4β2 nAChR | Low |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 3-Oxa-8-azabicyclo[4.2.0]octane hydrochloride, and how can multi-step reaction yields be optimized?
- Methodological Answer : A common approach involves multi-step synthesis from readily available precursors. For example, adipic acid can be converted via sequential reactions (e.g., acylation, bromination, benzylamine cyclization, hydrolysis, and hydrogenolysis) to yield the bicyclic scaffold. Optimization focuses on reducing side reactions (e.g., over-tosylation) and improving purification at each step. Evidence from an 8-step synthesis achieved a 23% total yield by carefully controlling reaction times and temperatures during cyclization and hydrogenolysis steps . Alternative routes using 5-hydroxymethylfurfural (5-HMF) as a starting material involve diol reduction, tosylation, and SN2 displacement with benzylamine, followed by catalytic hydrogenolysis to remove protecting groups .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of 3-Oxa-8-azabicyclo[4.2.0]octane hydrochloride?
- Methodological Answer : Nuclear magnetic resonance (1H NMR) is essential for verifying the bicyclic structure and stereochemistry, particularly for distinguishing between exo/endo conformers. High-performance liquid chromatography (HPLC) or mass spectrometry (MS) ensures purity (>99% by area normalization). For hygroscopic or salt forms (e.g., hydrochloride), Karl Fischer titration monitors residual moisture, which can affect stability .
Q. How should storage conditions be tailored to maintain the stability of 3-Oxa-8-azabicyclo[4.2.0]octane hydrochloride in laboratory settings?
- Methodological Answer : Store under inert atmospheres (argon or nitrogen) at 2–8°C in airtight containers to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) mitigate moisture uptake. Stability studies under accelerated conditions (40°C/75% relative humidity) can predict degradation pathways, such as ring-opening or hydrochloride dissociation .
Advanced Research Questions
Q. What stereochemical challenges arise during the synthesis of 3-Oxa-8-azabicyclo[4.2.0]octane hydrochloride, and how can they be addressed?
- Methodological Answer : The bicyclic system’s stereochemistry at ring junctions (e.g., endo vs. exo) is sensitive to reaction conditions. For instance, using chiral auxiliaries or asymmetric catalysis during cyclization steps can enforce desired configurations. Computational modeling (DFT calculations) helps predict transition states and optimize stereochemical outcomes. Evidence from related bicyclic systems highlights the role of solvent polarity and temperature in stabilizing intermediates .
Q. What mechanistic insights explain the efficiency of hydrogenolysis in deprotecting intermediates during synthesis?
- Methodological Answer : Hydrogenolysis with Pearlman’s catalyst (Pd(OH)₂/C) selectively cleaves benzyl groups without disrupting the bicyclic core. The reaction mechanism involves adsorption of the intermediate onto the catalyst surface, followed by H₂ dissociation and C–N bond cleavage. Catalyst poisoning (e.g., by sulfur impurities) can reduce efficiency, necessitating rigorous purification of intermediates .
Q. How do structural modifications to the bicyclic scaffold influence pharmacological activity, and what computational tools aid in predictive modeling?
- Methodological Answer : Comparative studies with analogs (e.g., 3-Oxa-8-azabicyclo[3.2.1]octane derivatives) reveal that oxygen and nitrogen placement alters ring strain, solubility, and target binding. Molecular docking (AutoDock Vina) and molecular dynamics simulations assess interactions with biological targets (e.g., neurotransmitter receptors). QSAR models correlate substituent effects (e.g., fluorination) with bioactivity .
Q. What strategies resolve contradictions in reported synthetic yields for 3-Oxa-8-azabicyclo[4.2.0]octane hydrochloride across different methodologies?
- Methodological Answer : Yield discrepancies often stem from variations in starting material purity, catalytic efficiency, or workup protocols. Systematic reproducibility studies should control for these factors. For example, recrystallization solvents (e.g., ethanol vs. acetonitrile) significantly impact final purity and yield. Collaborative interlaboratory validation ensures methodological robustness .
Methodological Notes
- Stereochemical Confirmation : Use NOESY NMR to validate spatial proximity of protons in the bicyclic system .
- Catalyst Screening : Test Pd/C, Raney Ni, and PtO₂ for hydrogenolysis efficiency under varying pressures (1–5 bar H₂) .
- Stability Profiling : Conduct accelerated degradation studies with LC-MS to identify degradation products and establish shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
